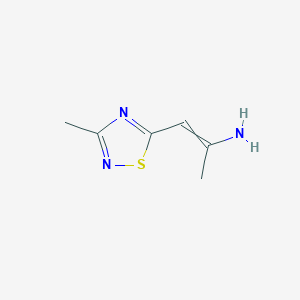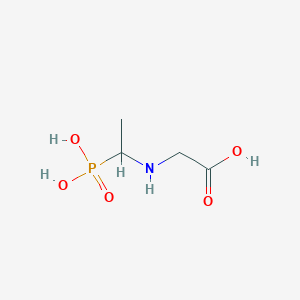
N-(1-Phosphonoethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Phosphonoethyl)glycine is an organophosphorus compound that has garnered significant attention due to its unique chemical properties and applications It is a derivative of glycine, where the amino group is substituted with a phosphonoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phosphonoethyl)glycine can be achieved through several methods. One common approach involves the reaction of glycine with phosphorous acid and formaldehyde under acidic conditions. This method typically requires a catalyst to facilitate the reaction and improve yield .
Another method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid. This process is often preferred in industrial settings due to its efficiency and scalability .
Industrial Production Methods
In industrial production, the synthesis of this compound often involves the use of environmentally friendly oxidants and catalysts to minimize waste and energy consumption. The choice of synthesis procedure can significantly impact the purity of the final product and the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Phosphonoethyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound back to its reduced state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(1-Phosphonoethyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of herbicides and other agrochemical products.
Wirkmechanismus
The mechanism of action of N-(1-Phosphonoethyl)glycine involves its interaction with specific molecular targets and pathways. In plants, it inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase, which is involved in the synthesis of aromatic amino acids. This inhibition disrupts protein synthesis and leads to the death of the plant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Phosphonomethyl)glycine:
Phosphonic Acid Derivatives: These compounds share similar chemical properties and are used in various industrial applications.
Uniqueness
Its ability to inhibit key enzymes in biological systems makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
84044-01-9 |
|---|---|
Molekularformel |
C4H10NO5P |
Molekulargewicht |
183.10 g/mol |
IUPAC-Name |
2-(1-phosphonoethylamino)acetic acid |
InChI |
InChI=1S/C4H10NO5P/c1-3(11(8,9)10)5-2-4(6)7/h3,5H,2H2,1H3,(H,6,7)(H2,8,9,10) |
InChI-Schlüssel |
JHBFOISHSQMPPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(NCC(=O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14429535.png)
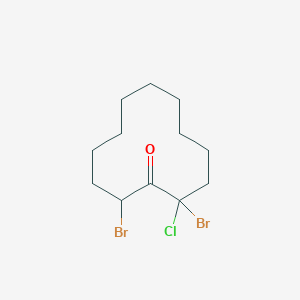
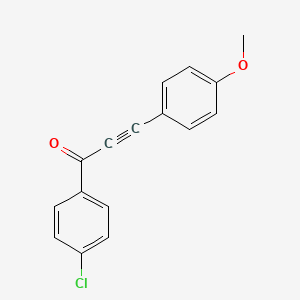
![{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate](/img/structure/B14429553.png)
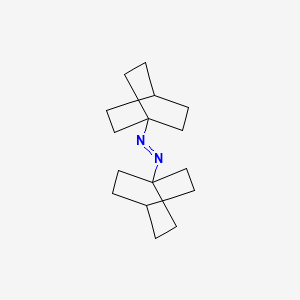

![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
![9-Tert-butylbenzo[pqr]tetraphene](/img/structure/B14429575.png)
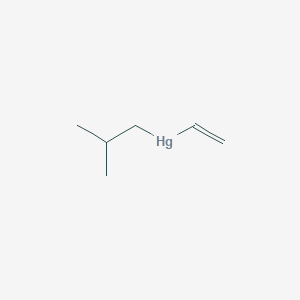
![1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B14429581.png)
![3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14429585.png)
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
